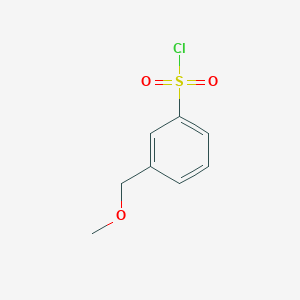

3-(Methoxymethyl)benzene-1-sulfonyl chloride

Description

3-(Methoxymethyl)benzene-1-sulfonyl chloride (CAS 1033865-73-4) is a sulfonyl chloride derivative with the molecular formula C₈H₉ClO₃S and a molecular weight of 220.67 g/mol. Its structure features a methoxymethyl (-CH₂-O-CH₃) substituent at the 3-position of the benzene ring, adjacent to the sulfonyl chloride (-SO₂Cl) group at the 1-position. This compound is sensitive to moisture and requires storage at 2–8°C .

Properties

IUPAC Name |

3-(methoxymethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHZNHHCIDCIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033865-73-4 | |

| Record name | 3-(methoxymethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-(Methoxymethyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:

Reaction Setup: The 3-(Methoxymethyl)benzene is dissolved in an appropriate solvent, such as dichloromethane.

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.

Stirring and Completion: The reaction mixture is stirred for several hours at room temperature to ensure complete sulfonylation.

Workup: The reaction mixture is quenched with ice-cold water, and the organic layer is separated. The product is purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(Methoxymethyl)benzenesulfonic acid and hydrochloric acid.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 50°C).

Hydrolysis: Typically carried out in aqueous media at room temperature.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonyl Hydrides: Formed by reduction.

Scientific Research Applications

3-(Methoxymethyl)benzene-1-sulfonyl chloride is utilized in various scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The sulfonylation reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonyl chlorides are versatile electrophiles in organic synthesis. Below is a detailed comparison of 3-(Methoxymethyl)benzene-1-sulfonyl chloride with structurally related compounds.

Table 1: Comparative Data of Sulfonyl Chlorides

Key Observations:

Electronic Effects :

- The methoxymethyl group in the target compound is electron-donating, stabilizing the sulfonyl chloride via inductive effects. This contrasts with trifluoromethyl (electron-withdrawing) in CAS 777-44-6, which accelerates electrophilic reactivity .

- Methylsulfanyl (CAS 1539719-37-3) introduces sulfur-based electron donation, moderating reactivity compared to chloro substituents .

Simpler substituents (e.g., methoxy in CAS 10130-74-2) allow faster kinetics .

Applications :

- Trifluoromethyl derivatives are preferred in agrochemicals due to enhanced metabolic stability .

- Benzothiazole -tethered sulfonyl chlorides (e.g., CID in ) show promise in antitubercular drug development .

Role in Drug Discovery

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. For example:

- This compound reacts with amines to form sulfonamides, a common pharmacophore in enzyme inhibitors (e.g., Bcl-2/Bcl-xL inhibitors in ) .

- 3-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride () demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting the impact of heterocyclic substituents .

Market and Future Perspectives

- Fluorinated derivatives (e.g., 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride) are in high demand for advanced materials and pharmaceuticals, driven by their unique electronic properties .

- The target compound’s methoxymethyl group offers a balance between reactivity and stability, making it suitable for niche applications in medicinal chemistry.

Biological Activity

3-(Methoxymethyl)benzene-1-sulfonyl chloride, also known by its IUPAC name, is a sulfonyl chloride compound with the molecular formula and a molecular weight of 220.68 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Chemical Formula : C₈H₉ClO₃S

- Molecular Weight : 220.68 g/mol

- Appearance : Liquid

- Storage Temperature : +4 °C

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial and anticancer agent. The compound’s sulfonyl chloride functional group allows for various chemical reactions, making it a versatile building block in drug development.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. These interactions may inhibit certain enzymes or disrupt cellular processes essential for pathogen survival or cancer cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonyl chloride group is known to react with nucleophiles, potentially leading to the inhibition of bacterial enzymes:

- Inhibition of Bacterial Growth : Studies have shown that sulfonyl chlorides can inhibit the growth of various bacteria by interfering with their metabolic pathways.

- Potential Applications : This compound may serve as a lead structure for developing new antibiotics or antimicrobial agents.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties:

- Cell Proliferation Inhibition : Preliminary studies indicate that this compound can inhibit the proliferation of certain cancer cell lines.

- Mechanistic Insights : The exact pathways involved are still under investigation, but it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

| Study Title | Findings |

|---|---|

| Antimicrobial Efficacy of Sulfonamides | Demonstrated that sulfonamide derivatives show significant activity against Gram-positive and Gram-negative bacteria. |

| Synthesis and Biological Evaluation of Sulfonyl Chlorides | Highlighted the potential of sulfonyl chlorides in drug discovery, noting their ability to modify biological targets effectively. |

| Evaluation of Anticancer Activity | Found that certain sulfonyl chlorides inhibited cell growth in breast and prostate cancer cell lines, suggesting a promising avenue for further research. |

Safety Information

While exploring its biological activity, it is essential to consider safety data associated with this compound:

- Signal Word : Danger

- Hazard Statements :

- H302: Harmful if swallowed.

- H314: Causes severe skin burns and eye damage.

- H335: May cause respiratory irritation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.